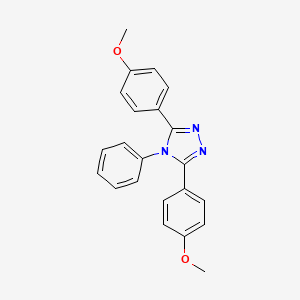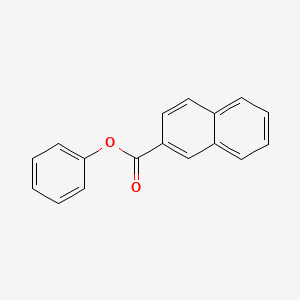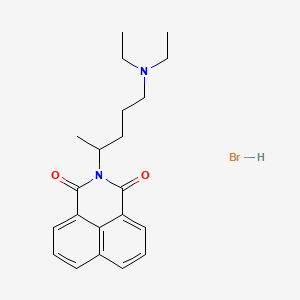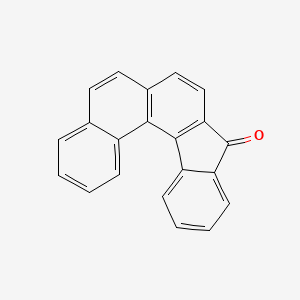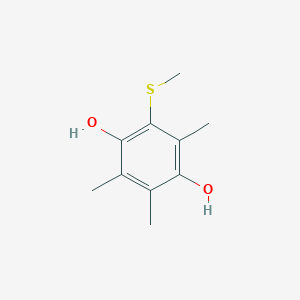
2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol is an organic compound with the molecular formula C10H14O2S It is characterized by a benzene ring substituted with three methyl groups, a methylsulfanyl group, and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative, such as 2,3,5-trimethylphenol.
Methylsulfanyl Substitution:
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or other suitable reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of methyl-substituted benzene derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like thiolates or amines.
Major Products Formed:
Oxidation Products: Quinones, sulfoxides.
Reduction Products: Methyl-substituted benzene derivatives.
Substitution Products: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may influence oxidative stress pathways, signaling cascades, or metabolic processes, depending on its specific application and context.
Comparación Con Compuestos Similares
2,3,5-Trimethyl-1,4-benzenediol: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
2,3,5-Trimethyl-6-(methylthio)benzene-1,4-diol: Similar structure but with a different sulfur-containing group, leading to variations in its chemical behavior.
Propiedades
Número CAS |
83857-83-4 |
|---|---|
Fórmula molecular |
C10H14O2S |
Peso molecular |
198.28 g/mol |
Nombre IUPAC |
2,3,5-trimethyl-6-methylsulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C10H14O2S/c1-5-6(2)9(12)10(13-4)7(3)8(5)11/h11-12H,1-4H3 |
Clave InChI |
GGSXLODPAXFIMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1O)C)SC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


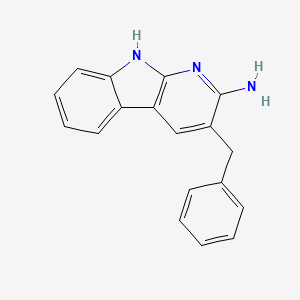
![2,6-Di-tert-butyl-4-[5-methyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14417295.png)
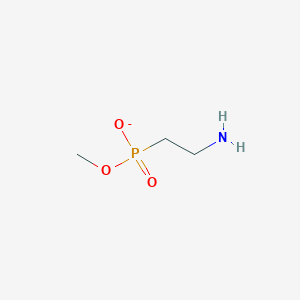
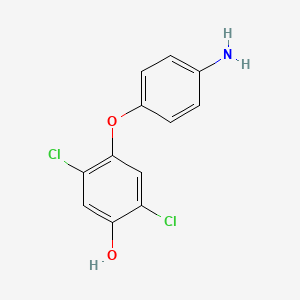
![1-Icosyl-2-[(e)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3h-indolium perchlorate](/img/structure/B14417317.png)
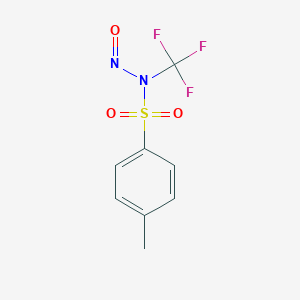
![{[4-(Dimethylamino)phenyl]methylidene}propanedial](/img/structure/B14417324.png)
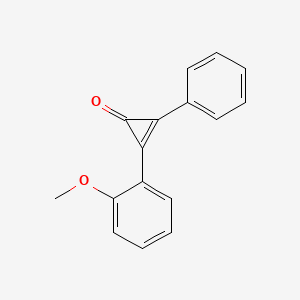
![2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14417335.png)
stannane](/img/structure/B14417343.png)
